Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate
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Overview
Description
Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate: is a complex organic compound with a molecular formula of C24H30N2O4 and a molecular weight of 410.514 . This compound is characterized by its intricate structure, which includes a piperidine ring, a spirocyclic framework, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
. Key reaction conditions may include the use of strong bases or acids, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise temperature control, and the use of automated systems to ensure consistency and purity. The process would be optimized to maximize yield and minimize waste, adhering to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: : Common reagents include halides (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity and potential as a therapeutic agent.
Medicine: : Investigated for its pharmacological properties and possible use in drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
Methyl 6-(4-phenylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate
Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate
These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their properties and applications.
Properties
IUPAC Name |
methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-3-20(27)25-14-12-24(13-15-25,18-8-5-4-6-9-18)22(29)26-16-19(21(28)30-2)23(17-26)10-7-11-23/h3-6,8-9,19H,1,7,10-17H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRBCWKMYGYJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC12CCC2)C(=O)C3(CCN(CC3)C(=O)C=C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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